3-Hydroxypropane-1-sulfonyl fluoride

DNA-encoded library Covalent warhead SuFEx reactivity

3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1) is an alkyl sulfonyl fluoride building block characterized by a terminal hydroxyl group on a three-carbon chain, with molecular formula C3H7FO3S and molecular weight 142.15 g/mol. As a member of the sulfonyl fluoride class, it serves as a privileged electrophilic warhead in sulfur(VI) fluoride exchange (SuFEx) click chemistry, with computed physicochemical properties including XLogP3 of -0.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 62.8 Ų.

Molecular Formula C3H7FO3S
Molecular Weight 142.15 g/mol
CAS No. 1803600-26-1
Cat. No. B1382835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropane-1-sulfonyl fluoride
CAS1803600-26-1
Molecular FormulaC3H7FO3S
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC(CO)CS(=O)(=O)F
InChIInChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2
InChIKeyFTKNVFKAXCNTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1): Procurement-Ready Alkyl Sulfonyl Fluoride Scaffold for SuFEx Click Chemistry


3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1) is an alkyl sulfonyl fluoride building block characterized by a terminal hydroxyl group on a three-carbon chain, with molecular formula C3H7FO3S and molecular weight 142.15 g/mol [1]. As a member of the sulfonyl fluoride class, it serves as a privileged electrophilic warhead in sulfur(VI) fluoride exchange (SuFEx) click chemistry, with computed physicochemical properties including XLogP3 of -0.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 62.8 Ų [1]. The compound is commercially available at 95% minimum purity for research and development applications .

3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1): Why In-Class Substitution Risks Synthetic Failure and Altered Conjugation Outcomes


Sulfonyl fluorides are not interchangeable electrophiles; their reactivity, stability, and conjugation efficiency vary markedly based on substitution pattern and the presence of additional functional groups. Alkyl sulfonyl fluorides exhibit moderate reactivity between aryl sulfonyl fluorides and sulfonimidoyl fluorides [1], while ethenesulfonyl fluoride (ESF) behaves as a strong Michael acceptor [2]. The terminal hydroxyl group on 3-hydroxypropane-1-sulfonyl fluoride provides a distinct synthetic handle for further derivatization and enhances solubility in polar solvents . Generic substitution with an alternative sulfonyl fluoride lacking this hydroxyl moiety would eliminate downstream conjugation opportunities and alter reaction kinetics in SuFEx applications.

3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1): Quantified Differentiation Evidence vs. Closest Sulfonyl Fluoride Analogs


Reactivity Tier Placement: Alkyl Sulfonyl Fluoride vs. Aryl and Sulfonimidoyl Fluorides in DEL Applications

In DNA-encoded library (DEL) construction and screening, aryl-sulfonyl fluorides are selected as warheads due to their moderate reactivity positioned between the higher reactivity of alkyl-sulfonyl fluorides and the lower reactivity of sulfonimidoyl fluorides [1]. 3-Hydroxypropane-1-sulfonyl fluoride, as an alkyl sulfonyl fluoride, occupies the higher reactivity tier within this electrophile spectrum. While this class-level inference does not provide a direct head-to-head comparison with a specific alkyl analog, it establishes the compound's placement on the reactivity continuum that guides warhead selection for covalent probe design.

DNA-encoded library Covalent warhead SuFEx reactivity

Aqueous Stability Advantage of Sulfonyl Fluorides Over Sulfonyl Chlorides for Physiological Applications

Sulfur(VI) fluorides are markedly more stable than their chloride counterparts, as they are less prone to hydrolysis as well as reduction [1]. Sulfonyl fluoride electrophiles possess the right balance of biocompatibility (including aqueous stability) and protein reactivity, making them privileged warheads for chemical biology applications [2]. While this class-level advantage applies broadly to sulfonyl fluorides including 3-hydroxypropane-1-sulfonyl fluoride, it distinguishes this compound class from sulfonyl chlorides that would undergo rapid hydrolysis under physiological conditions and are unsuitable for many biomolecular experiments.

Hydrolytic stability Covalent probe Biocompatibility

Hydroxyl Group Confers Synthetic Versatility and Polar Solubility Advantage Over Non-Functionalized Alkyl Sulfonyl Fluorides

3-Hydroxypropane-1-sulfonyl fluoride contains a terminal hydroxyl group that contributes to its solubility in polar solvents and serves as an additional reactive handle for further derivatization . The computed topological polar surface area (TPSA) of 62.8 Ų [1] and hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) [1] provide quantitative descriptors of polarity. In contrast, simpler alkyl sulfonyl fluorides such as methanesulfonyl fluoride (CH3SO2F) lack the hydroxyl moiety and possess lower TPSA, resulting in reduced aqueous solubility and fewer options for downstream conjugation.

Building block Derivatization Solubility

Distinct Reactivity Profile vs. Ethenesulfonyl Fluoride (ESF): Nucleophilic Substitution vs. Michael Addition

3-Hydroxypropane-1-sulfonyl fluoride reacts via nucleophilic substitution at the sulfur center as a saturated alkyl sulfonyl fluoride [1], whereas ethenesulfonyl fluoride (ESF) functions as a strong Michael acceptor that undergoes conjugate addition with N, O, S, and C nucleophiles at the β-carbon [2]. This fundamental mechanistic divergence means the two compounds are not synthetically interchangeable; the saturated alkyl scaffold of 3-hydroxypropane-1-sulfonyl fluoride yields distinct product architectures compared to the vinylogous ESF, which retains the sulfonyl fluoride group after Michael addition [2].

SuFEx hub Electrophile selectivity Synthetic route

3-Hydroxypropane-1-sulfonyl fluoride (CAS 1803600-26-1): Evidence-Based Application Scenarios for Procurement Decision-Making


SuFEx Click Chemistry for Bioconjugation and Library Synthesis

As an alkyl sulfonyl fluoride, 3-hydroxypropane-1-sulfonyl fluoride is suitable for sulfur(VI) fluoride exchange (SuFEx) click chemistry applications requiring intermolecular conjugation with amines, alcohols, and phenols [1]. Its moderate-to-high reactivity tier among sulfonyl fluoride warheads makes it appropriate for constructing covalent linkages in DNA-encoded libraries (DELs) and small molecule probe collections [2]. The hydroxyl group provides an additional orthogonal handle for sequential functionalization or bioconjugation.

Covalent Probe Development in Chemical Biology

Sulfonyl fluoride electrophiles, including 3-hydroxypropane-1-sulfonyl fluoride, possess the appropriate balance of aqueous stability and protein reactivity required for covalent enzyme inhibition and target identification studies [1]. The compound class has demonstrated utility in modifying reactive serines, threonines, lysines, tyrosines, cysteines, and histidines in context-specific manners [1]. The enhanced aqueous stability relative to sulfonyl chlorides [2] supports reliable handling in biological assay workflows.

Medicinal Chemistry Building Block for Targeted Covalent Inhibitor (TCI) Design

3-Hydroxypropane-1-sulfonyl fluoride serves as a versatile small molecule scaffold for the development of targeted covalent inhibitors (TCIs) [1]. The sulfonyl fluoride warhead enables covalent engagement of noncatalytic residues, expanding beyond the acrylamide/cysteine paradigm that dominates current TCI development [2]. The terminal hydroxyl group facilitates further elaboration to optimize potency, selectivity, and pharmacokinetic properties.

Polar Solvent-Compatible Organic Synthesis and Multi-Step Derivatization

The hydroxyl group confers enhanced solubility in polar solvents [1] and a computed topological polar surface area of 62.8 Ų [2], making 3-hydroxypropane-1-sulfonyl fluoride well-suited for reactions in aqueous or polar organic media. This property distinguishes it from non-functionalized alkyl sulfonyl fluorides and supports its use in multi-step synthetic sequences where aqueous workup or polar reaction conditions are required.

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